2-(2-Bromophenyl)-1H-benzoimidazole-5-carboxylic acid
Overview
Description
2-(2-Bromophenyl)-1H-benzoimidazole-5-carboxylic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1H-benzoimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 2-bromobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to promote the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1H-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The carboxylic acid group can be activated and coupled with other molecules to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Major Products Formed
Substitution Reactions: Products include substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole ring.
Coupling Reactions: Products include amides, esters, and other derivatives formed by coupling the carboxylic acid group with other molecules.
Scientific Research Applications
2-(2-Bromophenyl)-1H-benzoimidazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The bromophenyl group and carboxylic acid moiety can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Bromophenyl)-1H-benzoimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives, such as:
2-Phenyl-1H-benzoimidazole-5-carboxylic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
2-(2-Chlorophenyl)-1H-benzoimidazole-5-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
2-(2-Methylphenyl)-1H-benzoimidazole-5-carboxylic acid: Contains a methyl group instead of bromine, which can influence its steric and electronic properties.
Properties
IUPAC Name |
2-(2-bromophenyl)-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQXOCQBIBFAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655906 | |
Record name | 2-(2-Bromophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053659-26-9 | |
Record name | 2-(2-Bromophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1053659-26-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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